molecular formula C11H9NO2 B1305841 5-Methyl-3-phenylisoxazole-4-carboxaldehyde CAS No. 87967-95-1

5-Methyl-3-phenylisoxazole-4-carboxaldehyde

Cat. No.: B1305841
CAS No.: 87967-95-1
M. Wt: 187.19 g/mol
InChI Key: SMSBKEHQYUYAHK-UHFFFAOYSA-N
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Description

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is an organic compound with the molecular formula C11H9NO2. It is a heterocyclic compound containing an isoxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a formyl group at the 4-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-3-phenylisoxazole-4-carboxaldehyde can be synthesized through several methods. One common method involves the cyclization of benzyl chloroxime with ethyl acetoacetate, followed by hydrolysis. The reaction is typically carried out in ethanol with sodium hydroxide as a base, maintaining the temperature around 10°C to control the exothermic reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenylisoxazole-4-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-3-phenylisoxazole-4-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenylisoxazole-4-carboxaldehyde depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or nucleic acids. The formyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxaldehyde: Similar structure with a methoxy group on the phenyl ring.

    3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde: Similar structure with a bromine atom on the phenyl ring.

Uniqueness

5-Methyl-3-phenylisoxazole-4-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the formyl group at the 4-position allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

5-Methyl-3-phenylisoxazole-4-carboxaldehyde (CAS No. 87967-95-1) is an organic compound notable for its unique structural features and diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C11_{11}H9_{9}NO2_2
  • Functional Groups : Contains an isoxazole ring with a methyl group at the 5-position, a phenyl group at the 3-position, and a formyl group at the 4-position.

This specific substitution pattern contributes to its distinct chemical reactivity and biological activity. The aldehyde functionality allows for interactions with various biological targets, potentially leading to enzyme inhibition or receptor modulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites in proteins, altering their function.
  • Interaction with Nucleic Acids : The aldehyde group can interact with DNA or RNA, potentially affecting gene expression and cellular processes.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways involved in inflammation and immune responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus12 µg/mL
P. aeruginosa20 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokines in cell cultures, indicating potential therapeutic benefits in treating inflammatory diseases like arthritis and asthma .

Case Studies

  • Antitubercular Activity : A study synthesized derivatives of isoxazole compounds similar to this compound and evaluated their activity against Mycobacterium tuberculosis. Some derivatives exhibited MIC values comparable to established treatments like isoniazid, suggesting potential use in tuberculosis therapy .
  • Antioxidant Properties : Another investigation assessed the antioxidant capacity of various isoxazole derivatives, including this compound, using models such as C. elegans and human fibroblasts. Results indicated that it displayed superior antioxidant activity compared to traditional antioxidants like quercetin .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Structural Features Biological Activity
5-Methyl-3-phenylisoxazole-4-carboxylic acidCarboxylic acid instead of aldehydeModerate antimicrobial activity
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxaldehydeMethoxy group on phenyl ringEnhanced anti-inflammatory effects
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehydeBromine atom on phenyl ringIncreased cytotoxicity against cancer cells

The presence of the aldehyde group in this compound enhances its reactivity and biological profile compared to its analogs.

Properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBKEHQYUYAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379840
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87967-95-1
Record name 5-Methyl-3-phenyl-1,2-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-3-phenylisoxazole-4-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of pyridinium chlorochromate (19.4 g, 90.0 mmol) and anhydrous magnesium sulfate (36 g) in dichloromethane (100 mL) was added a solution of (5-methyl-3-phenyl-4-isoxazolyl)methanol (14.0 g, 74.0 mmol) in dichloromethane (50 mL) and the resulting solution stirred under argon for 2 h. The solution was then dissolved in diethylether (100 mL), filtered through silica and concentrated to give a viscous brown oil. Purification by chromatography (silica, heptane:ethyl acetate 9:1 to 3:2) afforded the title compound (10.5 g, 76%) which was obtained as a white solid. MS: m/e=188.2 [M+H]+.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of (5-methyl-3-phenyl-4-isoxazolyl)methanol (8.0 g, 42 mmol) in dichloromethane (1 L) was added manganese(IV) oxide (81.7 g, 0.85 mol) and the resulting mixture stirred vigorously for 7 days. The mixture was then filtered and the filtrate evaporated to afford the title compound (7.1 g, 89%) as a light yellow solid. MS: m/e=188.2 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
81.7 g
Type
catalyst
Reaction Step One
Yield
89%

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